

Structure-Activity Relationship of 2-Chloro-5-thiophenecarboxaldehyde Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Chloro-5-thiophenecarboxaldehyde

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The thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, compounds derived from **2-chloro-5-thiophenecarboxaldehyde** have emerged as a promising class of molecules with significant potential for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **2-chloro-5-thiophenecarboxaldehyde** derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate further research and drug discovery efforts.

Anticancer Activity of Chalcone Derivatives

A significant area of investigation has been the synthesis and anticancer evaluation of chalcone derivatives incorporating the **2-chloro-5-thiophenecarboxaldehyde** moiety. Chalcones are α,β -unsaturated ketones that serve as precursors for flavonoids and are known for their diverse pharmacological effects. Studies have systematically explored how modifications to this chalcone scaffold influence its cytotoxic activity against various cancer cell lines.

One key study synthesized a series of chlorothiophene-based chalcones and evaluated their in vitro anticancer activity against the WiDr colorectal cancer cell line. The results, summarized in

the table below, highlight the critical role of substituent positioning and nature on the chalcone's potency.

Quantitative Data: Anticancer Activity of Chlorothiophene-Based Chalcones

| Compound ID | Ar-group | IC50 (µg/mL) against WiDr Cells[1] |
|----------------|-----------------|------------------------------------|
| C4 | 4-chlorophenyl | 0.77[1] |
| C6 | 2-chlorophenyl | 0.45[1] |
| C2 | 2-methoxyphenyl | > 100[1] |
| 5-FU (Control) | - | 3.84[1] |

Note: The study utilized 2-acetyl-5-chlorothiophene as the starting material, which is structurally analogous to **2-chloro-5-thiophenecarboxaldehyde** for the synthesis of these chalcones.

The data reveals that the position of the chloro substituent on the aromatic ring significantly impacts anticancer activity. Compound C6, with a chloro group at the ortho position of the phenyl ring, exhibited the highest potency with an IC50 value of 0.45 µg/mL.[1] In contrast, compound C4, with the chloro group at the para position, was slightly less active (IC50 = 0.77 µg/mL).[1] Interestingly, the introduction of a methoxy group at the ortho position, as in compound C2, resulted in a dramatic loss of activity.[1]

Experimental Protocols

Synthesis of Chlorothiophene-Based Chalcones

The synthesis of the chalcone derivatives was achieved through a Claisen-Schmidt condensation reaction. A mixture of 2-acetyl-5-chlorothiophene (0.01 mol) and the corresponding aromatic aldehyde (0.01 mol) was stirred in methanol (20 mL) for 24 hours in the presence of 40% potassium hydroxide (4 mL).[1] The reaction progress was monitored by thin-layer chromatography.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized chalcone compounds were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Approximately 10,000 WiDr cells per 100 μ L were seeded into 96-well microplates and incubated for 24 hours.[1] The cells were then treated with the test compounds at various concentrations. After the incubation period, the medium was replaced with a fresh medium containing MTT solution and incubated further. Finally, the formazan crystals formed were dissolved, and the absorbance was measured to determine cell viability.[1]

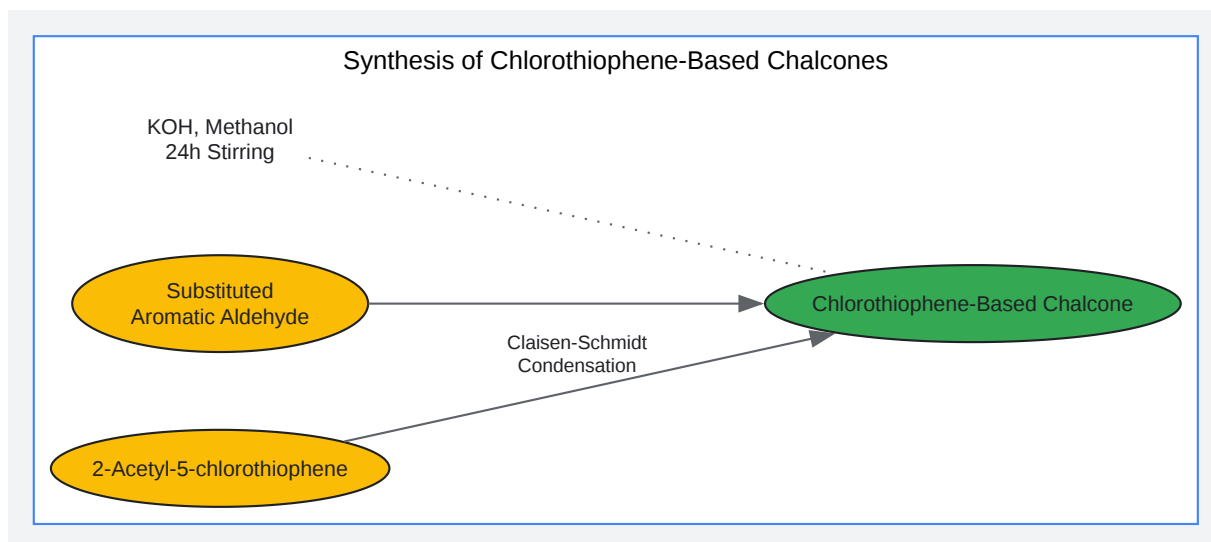
Antimicrobial Activity of Schiff Base and Other Derivatives

Derivatives of 2-thiophenecarboxaldehyde, particularly Schiff bases, have been a major focus of antimicrobial research. The imine or azomethine group in Schiff bases is a key pharmacophore that contributes to their biological activity. While a systematic SAR study with a comprehensive data table for **2-chloro-5-thiophenecarboxaldehyde** Schiff base derivatives is not readily available in the reviewed literature, several studies on 2-thiophenecarboxaldehyde derivatives provide valuable insights.

Studies on Schiff bases derived from 2-thiophenecarboxaldehyde and various substituted anilines have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria.[2] The minimum inhibitory concentrations (MICs) for these compounds were found to be in the range of >3 to 200 μ g/ml.[2]

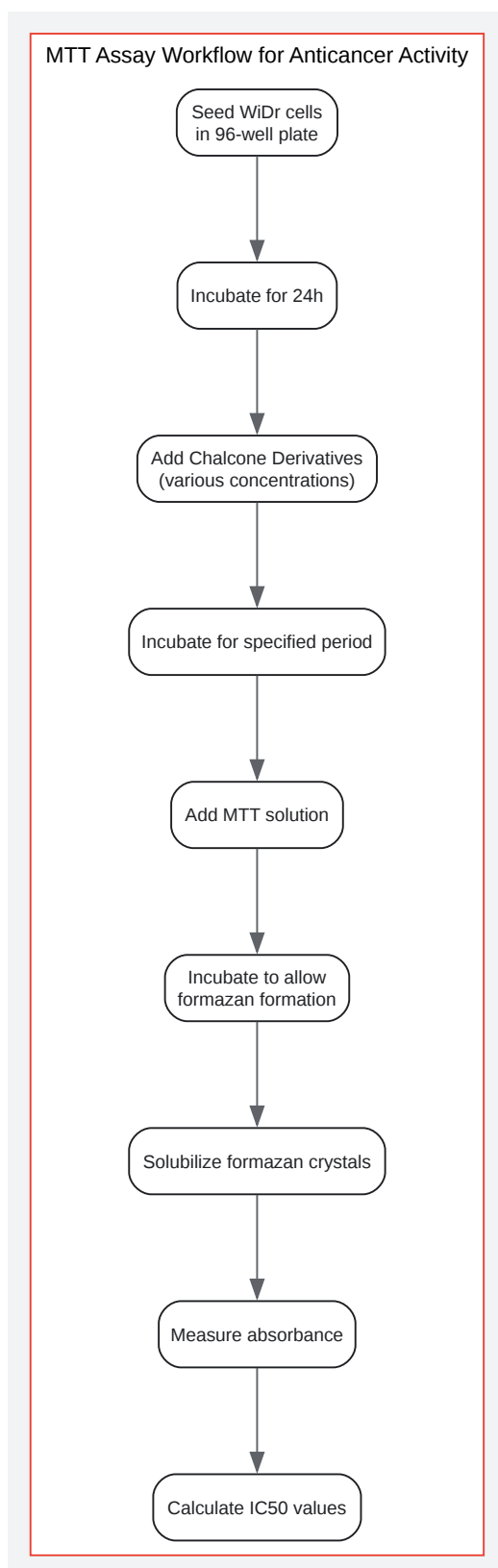
Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the synthetic pathway, experimental workflow, and structure-activity relationships.



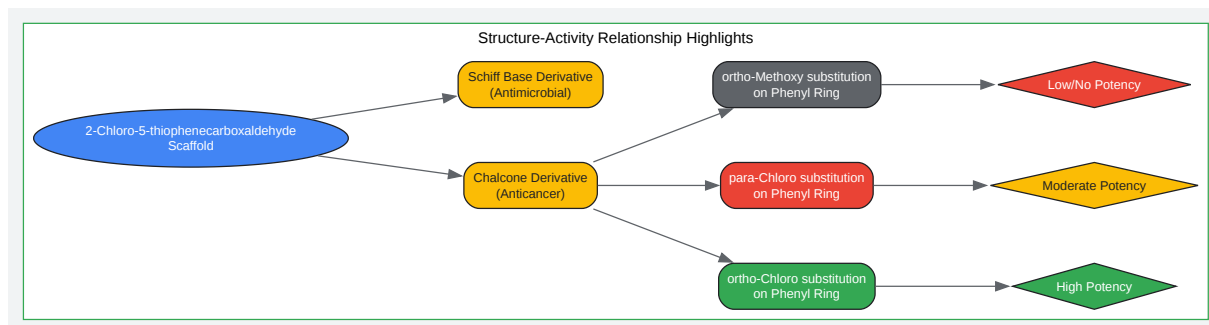
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Caption: Synthetic scheme for chlorothiophene-based chalcones.



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Caption: Experimental workflow for the MTT assay.



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Caption: Key SAR findings for **2-chloro-5-thiophenecarboxaldehyde** derivatives.

Conclusion

The derivatives of **2-chloro-5-thiophenecarboxaldehyde** represent a versatile scaffold for the development of new therapeutic agents. The structure-activity relationship studies on chalcone derivatives have demonstrated that the nature and position of substituents on the aromatic ring are crucial for their anticancer activity, with ortho-chloro substitution showing the most promise. Similarly, Schiff base derivatives have shown considerable antimicrobial potential. Further systematic derivatization and biological evaluation are warranted to fully explore the therapeutic potential of this class of compounds and to identify lead candidates for further development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to build upon these findings.

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